molecular formula C13H26O3 B041488 3-Hydroxytridecanoic acid CAS No. 32602-69-0

3-Hydroxytridecanoic acid

Cat. No.: B041488
CAS No.: 32602-69-0
M. Wt: 230.34 g/mol
InChI Key: CWSNHZHHWHLJIM-UHFFFAOYSA-N
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Description

3-Hydroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a long-chain fatty acid with a hydroxyl group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxytridecanoic acid typically involves the synthesis of tridecanoic acid followed by the introduction of a hydroxyl group at the third carbon position. The synthetic route can be summarized as follows:

    Synthesis of Tridecanoic Acid: Tridecanoic acid can be synthesized through various methods, including the oxidation of tridecanol or the hydrolysis of tridecanoyl chloride.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced using specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxytridecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxytridecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for the identification and quantification of fatty acids.

    Biology: It plays a role in the study of lipid metabolism and is a component of certain bacterial lipopolysaccharides.

    Medicine: Research into its potential therapeutic effects, including its role in modulating immune responses.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Comparison with Similar Compounds

  • 3-Hydroxydecanoic acid
  • 3-Hydroxydodecanoic acid
  • 3-Hydroxytetradecanoic acid

Comparison: 3-Hydroxytridecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain analogs like 3-Hydroxydecanoic acid, it has different physical properties and biological activities. Its longer chain length also affects its solubility and interaction with biological membranes .

Properties

IUPAC Name

3-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNHZHHWHLJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954328
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32602-69-0
Record name Tridecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Hydroxytridecanoic acid in bacterial lipopolysaccharides?

A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS) found in certain bacteria, including Veillonella [, ] and Alteromonas putrefaciens []. LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria. The presence and specific structure of this compound within LPS can influence the structural integrity and biological activity of the LPS molecule.

Q2: How can the presence of this compound be utilized in indoor environment analysis?

A2: Research suggests that while shorter chain 3-hydroxy fatty acids (3-OH FAs) are indicative of endotoxin, longer chain 3-OH FAs like this compound could be potential markers for the presence of Actinobacteria []. By analyzing the composition of 3-OH FAs in indoor dust samples, researchers can gain insights into the types of microorganisms present, specifically Actinobacteria, which are commonly found in indoor environments.

Q3: Can you elaborate on the analytical techniques used to study this compound in a research setting?

A3: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of this compound []. This method involves separating the compound from other molecules in a sample based on its volatility and then identifying it based on its mass-to-charge ratio. The use of an internal standard, like 13C-labeled this compound, can further enhance the accuracy of quantification [].

A4: While both surfactin and this compound are biologically relevant molecules often found in bacterial contexts, the provided research articles do not directly link the two. Surfactin is a cyclic lipopeptide known for its potent surfactant properties and is produced by Bacillus species []. Its structure typically includes a hydroxy fatty acid chain, but the specific research provided focuses on different chain lengths and isomers than this compound [].

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